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Abstract
The CCN family of matricellular proteins has emerged as a critical regulator of a diverse array

of cellular processes, with NOV (Nephroblastoma Overexpressed), also known as CCN3, being

a key player in the complex orchestration of angiogenesis. This technical guide provides an in-

depth exploration of the multifaceted mechanism of action of the NOV protein in the formation

of new blood vessels. It delineates its dual pro- and anti-angiogenic functions, dissects its

interactions with cell surface receptors, and maps the subsequent intracellular signaling

cascades. This document is intended to serve as a comprehensive resource, amalgamating

current knowledge, quantitative data, and detailed experimental methodologies to facilitate

further research and therapeutic development in this field.

Introduction: The Enigmatic Nature of NOV/CCN3 in
Angiogenesis
NOV/CCN3 is a cysteine-rich, extracellular matrix-associated protein that modulates a variety

of cellular functions, including cell adhesion, migration, proliferation, and differentiation.[1] Its

role in angiogenesis is particularly complex, exhibiting both stimulatory and inhibitory effects

depending on the cellular context and microenvironment. Understanding this dual functionality

is paramount for harnessing its therapeutic potential.
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Pro-Angiogenic Functions: In many physiological and pathological settings, NOV/CCN3 acts as

a pro-angiogenic factor. It directly stimulates endothelial cells to promote their adhesion,

migration, and survival, all of which are critical steps in the angiogenic process.[2][3] In vivo

studies have confirmed its ability to induce neovascularization.[2]

Anti-Angiogenic and Context-Dependent Functions: Conversely, in certain contexts,

NOV/CCN3 can exhibit anti-proliferative and potentially anti-angiogenic properties. For

instance, in some cancer cell lines, overexpression of NOV/CCN3 has been shown to inhibit

proliferation.[4] This suggests a sophisticated regulatory mechanism that is highly dependent

on the specific cellular and molecular milieu.

Interaction with Cell Surface Receptors: The Integrin
Nexus
A central aspect of NOV/CCN3's mechanism of action is its interaction with various cell surface

receptors, most notably integrins. These interactions are fundamental to its ability to influence

endothelial cell behavior.

NOV/CCN3 has been identified as a ligand for several integrins, including:

αvβ3 and α5β1: These integrins are crucial for NOV/CCN3-induced endothelial cell

migration.[2] Although lacking the canonical RGD sequence, NOV/CCN3 binds directly to

these integrins.[2]

α6β1: This integrin, along with αvβ3 and α5β1, is involved in NOV/CCN3-mediated

endothelial cell adhesion.[2]

αvβ5: This integrin mediates fibroblast chemotaxis in response to NOV/CCN3.[5]

The binding of NOV/CCN3 to these integrins triggers outside-in signaling, initiating a cascade

of intracellular events that culminate in altered gene expression and cell function.

Intracellular Signaling Pathways Modulated by
NOV/CCN3

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12695522/
https://www.researchgate.net/figure/Western-blot-analysis-for-expression-of-phosphorylated-Akt-and-phosphorylated-ERK-on_fig4_5763347
https://pubmed.ncbi.nlm.nih.gov/12695522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3389651/
https://pubmed.ncbi.nlm.nih.gov/12695522/
https://pubmed.ncbi.nlm.nih.gov/12695522/
https://pubmed.ncbi.nlm.nih.gov/12695522/
https://ibidi.com/img/cms/downloads/an/AN19_Tube_Formation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon binding to its receptors, NOV/CCN3 activates several key intracellular signaling pathways

that are central to the regulation of angiogenesis.

FAK/Akt/NF-κB Signaling Pathway
The Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-

kappa B (NF-κB) signaling cascade is a major pathway through which NOV/CCN3 exerts its

pro-angiogenic effects. This is particularly evident in its ability to indirectly stimulate

angiogenesis by inducing the expression of Vascular Endothelial Growth Factor (VEGF) in

other cell types, such as macrophages.

FAK Activation: Integrin engagement by NOV/CCN3 leads to the phosphorylation and

activation of FAK.

Akt Phosphorylation: Activated FAK, in turn, promotes the phosphorylation and activation of

Akt, a key regulator of cell survival and proliferation.

NF-κB Translocation: The cascade culminates in the activation of the NF-κB transcription

factor, which translocates to the nucleus and induces the expression of target genes,

including VEGF.
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Figure 1: NOV/CCN3-induced FAK/Akt/NF-κB signaling pathway leading to VEGF expression.
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MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)

pathway is another critical downstream effector of NOV/CCN3 signaling. This pathway is

primarily associated with cell proliferation and migration. While direct quantitative data on

NOV/CCN3-induced ERK phosphorylation in endothelial cells is limited, its involvement is

inferred from studies in other cell types where NOV/CCN3 promotes migration.
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Figure 2: Postulated MAPK/ERK signaling pathway activated by NOV/CCN3.
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Notch Signaling Pathway
NOV/CCN3 has been shown to interact with the Notch signaling pathway, a critical regulator of

vascular development and angiogenesis. NOV/CCN3 can directly bind to the Notch1 receptor.

[1] This interaction can inhibit myogenic differentiation and may play a role in the specification

of endothelial cell fate (e.g., tip versus stalk cells) during sprouting angiogenesis. The precise

downstream consequences of this interaction in endothelial cells require further investigation.
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Figure 3: Interaction of NOV/CCN3 with the Notch signaling pathway.
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Wnt Signaling Pathway
The interaction between NOV/CCN3 and the Wnt signaling pathway in angiogenesis is an area

of active research. Some evidence suggests that NOV/CCN3 can antagonize Wnt signaling.

For example, overexpression of NOV in osteoblasts has been shown to antagonize Wnt

signaling.[6] However, the direct and specific mechanisms of this interaction in endothelial cells

during angiogenesis are not yet fully elucidated.

Quantitative Data on the Effects of NOV/CCN3 on
Angiogenesis
The following tables summarize the available quantitative data on the effects of NOV/CCN3. It

is important to note that specific dose-response data for endothelial cells are not always

available in the literature. In such cases, the provided information reflects findings in other

relevant cell types or highlights the need for further quantitative studies.

Table 1: Effect of NOV/CCN3 on Endothelial Cell Functions

Parameter Cell Type
NOV/CCN3
Concentration

Observed
Effect

Citation

Adhesion HUVECs Not specified
Supports cell

adhesion
[2]

Migration

(Chemotaxis)
HUVECs Not specified

Induces directed

cell migration
[2]

Proliferation Clear Cell RCC
Not specified

(overexpression)

Inhibition of

proliferation (17-

36%)

[4]

Tube Formation HUVECs Not specified
Promotes tube

formation
[7]

Apoptosis HUVECs Not specified
Promotes cell

survival
[2]

Table 2: NOV/CCN3 Interaction with Receptors and Signaling Molecules
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Interacting
Molecule

Method
NOV/CCN3
Concentration

Affinity/Effect Citation

Integrin αvβ3
Solid Phase

Binding Assay
10 nM

Half-maximal

binding
[2]

Integrin α5β1
Solid Phase

Binding Assay
50 nM

Half-maximal

binding
[2]

p-FAK, p-Akt, p-

IKKα/β

Western Blot

(RAW264.7

macrophages)

30 ng/mL

Time-dependent

increase in

phosphorylation

[8]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of

NOV/CCN3 in angiogenesis.

Endothelial Cell Proliferation Assay (WST-1 Assay)
This protocol is adapted for assessing the effect of NOV/CCN3 on endothelial cell proliferation.

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a

density of 5 x 10³ cells/well in complete endothelial growth medium.

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

Treatment: Replace the medium with serum-free medium containing various concentrations

of recombinant human NOV/CCN3 (e.g., 0, 10, 50, 100, 200 ng/mL). Include a positive

control (e.g., VEGF) and a negative control (vehicle).

Incubation: Incubate for 24, 48, and 72 hours.

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4

hours at 37°C.

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.
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Endothelial Cell Migration Assay (Transwell Assay)
This protocol outlines a method to quantify the chemotactic effect of NOV/CCN3 on endothelial

cells.

Chamber Preparation: Place 8-µm pore size Transwell inserts into a 24-well plate.

Chemoattractant Addition: Add medium containing various concentrations of NOV/CCN3 to

the lower chamber. Use serum-free medium in the lower chamber as a negative control and

medium with 10% FBS or VEGF as a positive control.

Cell Seeding: Seed 1 x 10⁵ HUVECs in serum-free medium into the upper chamber of each

insert.

Incubation: Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a

cotton swab.

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with

methanol and stain with a solution such as Crystal Violet or DAPI.

Quantification: Count the number of migrated cells in several random fields under a

microscope.

Setup Incubation & Migration Analysis

1. Place Transwell insert
in 24-well plate

2. Add NOV/CCN3 to
lower chamber

3. Seed HUVECs in
upper chamber 4. Incubate for 4-6 hours 5. Remove non-migrated cells 6. Fix and stain

migrated cells 7. Quantify migrated cells

Click to download full resolution via product page

Figure 4: Workflow for the Transwell migration assay.

Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
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Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g.,

Matrigel) and allow it to polymerize at 37°C for 30-60 minutes.

Cell Suspension Preparation: Prepare a suspension of HUVECs in endothelial basal medium

containing a low percentage of serum (e.g., 1-2%) and the desired concentrations of

NOV/CCN3.

Cell Seeding: Seed the HUVECs onto the solidified matrix at a density of 1-2 x 10⁴ cells/well.

Incubation: Incubate for 4-18 hours at 37°C.

Imaging: Visualize and capture images of the tube-like structures using an inverted

microscope.

Quantification: Quantify angiogenesis by measuring parameters such as the total tube

length, number of junctions, and number of loops using image analysis software (e.g.,

ImageJ with the Angiogenesis Analyzer plugin).

Western Blot Analysis of Signaling Protein
Phosphorylation
This protocol is for detecting the activation of signaling pathways in response to NOV/CCN3.

Cell Culture and Treatment: Culture HUVECs to 70-80% confluency and serum-starve

overnight. Treat the cells with various concentrations of NOV/CCN3 for different time points

(e.g., 0, 5, 15, 30, 60 minutes).

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to

a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phosphorylated and total forms of the proteins of interest (e.g., p-FAK, FAK, p-Akt, Akt, p-

ERK, ERK) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Densitometry: Quantify the band intensities and calculate the ratio of phosphorylated to total

protein.

Conclusion and Future Directions
The NOV/CCN3 protein is a pivotal and complex regulator of angiogenesis, with its actions

finely tuned by the cellular context and its interactions with a network of receptors and signaling

pathways. Its ability to engage multiple integrins and modulate key signaling cascades like

FAK/Akt/NF-κB and MAPK/ERK underscores its significance in vascular biology. While its pro-

angiogenic activities are well-documented, the precise molecular switches that govern its dual

functions remain to be fully elucidated.

Future research should focus on:

Dose-response studies: Comprehensive dose-response analyses of NOV/CCN3 on

endothelial cell proliferation, migration, and tube formation are needed to fill the existing

quantitative gaps.

Signaling dynamics: Quantitative and temporal analysis of signaling pathway activation in

endothelial cells will provide a clearer picture of the downstream effects of NOV/CCN3.

In vivo relevance: Further in vivo studies are required to understand the physiological and

pathological relevance of the dual roles of NOV/CCN3 in different disease models.

Crosstalk with other pathways: A deeper investigation into the interplay between NOV/CCN3

and other major angiogenic pathways, such as Wnt signaling, will be crucial for a holistic

understanding of its function.
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A thorough understanding of the intricate mechanisms of NOV/CCN3 action will undoubtedly

pave the way for the development of novel therapeutic strategies for a range of angiogenesis-

dependent diseases.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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